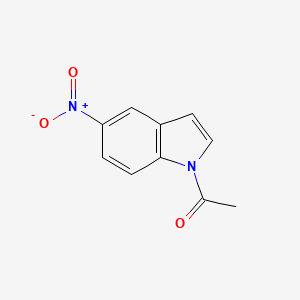

N-acetyl-5-nitroindole

Description

Properties

IUPAC Name |

1-(5-nitroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7(13)11-5-4-8-6-9(12(14)15)2-3-10(8)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCZYNYPYKRBSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457590 | |

| Record name | N-acetyl-5-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4769-98-6 | |

| Record name | N-acetyl-5-nitroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-5-nitroindole typically involves the nitration of N-acetylindole. The process begins with the acetylation of indole to form N-acetylindole, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the indole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is carefully monitored to prevent over-nitration and ensure the desired product is obtained.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: N-acetyl-5-aminoindole.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-acetyl-5-nitroindole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-5-nitroindole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physical Properties

The table below compares N-acetyl-5-nitroindole with key structural analogs, based on data from catalogs and research reports:

*Calculated based on molecular formulas.

Key Observations:

- Positional Isomerism : 5-Nitroindole and 6-nitroindole share identical formulas but differ in nitro group placement. The 5-nitro isomer is cheaper, suggesting easier synthesis or higher demand .

- Substituent Effects : The addition of a carbonyl group (e.g., aldehyde at C3 in 5-nitro-1H-indole-3-carbaldehyde) drastically increases melting points (>300°C), indicating enhanced crystallinity and thermal stability .

- Electron Effects: The nitro group’s electron-withdrawing nature contrasts with the electron-donating -NH₂ in 5-aminoindole, altering reactivity in electrophilic substitutions .

Functionalized Derivatives:

- Carboxylic Acid Derivatives : 5-Nitroindole-3-carboxylic acid’s -COOH group enhances solubility in polar solvents, useful in aqueous-phase reactions. This contrasts with this compound’s likely preference for organic solvents .

- Amino Derivatives: 5-Aminoindole serves as a building block for heterocycles, but its electron-rich structure requires protection (e.g., acetylation) under oxidative conditions .

Commercial and Research Implications

- Cost Drivers: The 25g price of 5-nitroindole (¥37,500) is significantly lower than 6-nitroindole (¥19,500 for 5g), highlighting positional isomerism’s economic impact .

- Thermal Stability : Derivatives like 5-nitro-1H-indole-3-carbaldehyde (>300°C mp) are suited for high-temperature applications, whereas this compound’s moderate inferred melting point (~150–200°C) suggests versatility in diverse reaction conditions .

Biological Activity

N-acetyl-5-nitroindole (NANI) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetyl group and a nitro group attached to the indole ring. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit specific enzymes or disrupt cellular processes. This interaction can result in:

- Inhibition of Enzymatic Activity : NANI has been shown to inhibit enzymes involved in critical cellular pathways.

- Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains. The following table summarizes the antimicrobial activity of NANI against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 25 µg/mL | |

| Staphylococcus aureus | 15 µg/mL | |

| Candida albicans | 30 µg/mL |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties, particularly against various human cancer cell lines. The following table presents the IC50 values for NANI against different cancer cell lines:

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on HeLa cells, demonstrating significant apoptosis induction via caspase activation. The study reported a reduction in cell viability correlated with increased concentrations of NANI, highlighting its potential as an anticancer agent .

- Neuroprotective Effects : Another investigation focused on the neuroprotective effects of NANI in models of oxidative stress. The compound was found to reduce reactive oxygen species (ROS) levels and protect neuronal cells from damage induced by oxidative stressors .

- Enzyme Inhibition Studies : Research has also explored the inhibitory effects of this compound on acetylcholinesterase (AChE), suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing N-acetyl-5-nitroindole in academic research?

- Methodological Answer : Synthesis typically involves nitration of indole derivatives followed by acetylation. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions. Monitor reaction progress via TLC .

- Acetylation : Introduce the acetyl group using acetic anhydride in the presence of a catalyst (e.g., H₃PO₄). Purify via recrystallization or column chromatography (ethyl acetate/hexane gradients) .

- Characterization : Employ UV-Vis spectroscopy (λmax ~270–300 nm for nitroindoles) , NMR (¹H/¹³C for confirming substitution patterns), and mass spectrometry for molecular weight validation. Report solvent effects on spectral data .

Q. How can researchers ensure reproducibility when replicating studies involving this compound?

- Methodological Answer :

- Documentation : Precisely report reaction conditions (e.g., molar ratios, solvent purity, temperature ramps) to align with NIH guidelines for preclinical research .

- Controls : Include negative controls (e.g., unacetylated intermediates) and positive controls (commercial indole derivatives) to validate analytical methods .

- Data Sharing : Publish raw spectral data (e.g., NMR FID files) in supplementary materials to enable cross-validation .

Q. What are the critical spectroscopic signatures of this compound?

- Methodological Answer :

- UV-Vis : Expect absorption bands at ~275 nm (π→π* transitions) and ~340 nm (n→π* transitions), with solvent polarity affecting peak shifts .

- NMR : In CDCl₃, the acetyl group appears as a singlet at δ ~2.1–2.3 ppm. The nitro group deshields adjacent protons, resulting in distinct splitting patterns (e.g., H-4 and H-6 protons in the aromatic region) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

- Methodological Answer :

- Kinetic Analysis : Perform time-resolved UV-Vis or HPLC to track intermediate formation during nitration/acetylation. Compare activation energies (Arrhenius plots) under acidic vs. neutral conditions .

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict electron density maps and identify reactive sites. Validate with experimental Hammett substituent constants .

- Data Reconciliation : Apply statistical tools (e.g., ANOVA) to assess variability between replicates and identify outliers .

Q. What strategies address discrepancies in reported biological activity data for nitroindole derivatives?

- Methodological Answer :

- Source Evaluation : Cross-check data against primary literature (e.g., peer-reviewed journals) rather than unreviewed preprints. Prioritize studies adhering to NIH reporting standards .

- Experimental Variables : Control for solvent effects (e.g., DMSO vs. ethanol), cell line specificity, and batch-to-batch compound purity .

- Meta-Analysis : Use systematic review frameworks to aggregate data from multiple studies, highlighting trends in IC₅₀ values or toxicity thresholds .

Q. How can computational chemistry optimize the design of this compound analogs for targeted applications?

- Methodological Answer :

- Virtual Screening : Generate a library of analogs using cheminformatics tools (e.g., Schrödinger Suite). Filter candidates based on Lipinski’s rules and synthetic feasibility .

- Molecular Dynamics : Simulate binding affinities to target proteins (e.g., cytochrome P450 isoforms) using GROMACS or AMBER. Validate with in vitro enzyme assays .

Data Reporting and Ethical Considerations

Q. What are the best practices for tabulating and interpreting spectral data in publications?

- Methodological Answer :

- Tables : Include solvent-dependent NMR shifts (δ in ppm), coupling constants (J in Hz), and integration ratios. Use NIST Chemistry WebBook as a reference for comparative data.

- Uncertainty Analysis : Report signal-to-noise ratios for MS data and resolution limits for chromatography .

Q. How should researchers address ethical considerations in studies involving nitroindole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.